2-({[1,1'-Biphenyl]-2-yl}carbamoyl)-3-nitrobenzoic acid
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Overview
Description
2-({[1,1’-Biphenyl]-2-yl}carbamoyl)-3-nitrobenzoic acid is an organic compound that features a biphenyl moiety linked to a carbamoyl group and a nitrobenzoic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[1,1’-Biphenyl]-2-yl}carbamoyl)-3-nitrobenzoic acid typically involves the following steps:
Formation of Biphenyl Derivative: The biphenyl moiety can be synthesized through reactions such as the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst.
Introduction of Carbamoyl Group: The carbamoyl group can be introduced via a reaction between the biphenyl derivative and an isocyanate under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms could enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-({[1,1’-Biphenyl]-2-yl}carbamoyl)-3-nitrobenzoic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The biphenyl moiety can undergo electrophilic aromatic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium catalyst.
Substitution: Halogenation can be carried out using halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Reduction of Nitro Group: Formation of the corresponding amine derivative.
Halogenation: Formation of halogenated biphenyl derivatives.
Scientific Research Applications
2-({[1,1’-Biphenyl]-2-yl}carbamoyl)-3-nitrobenzoic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The biphenyl moiety can be incorporated into polymers and other materials to enhance their properties, such as thermal stability and mechanical strength.
Biological Studies: The compound can be used in studies to understand the interactions between small molecules and biological targets.
Mechanism of Action
The mechanism of action of 2-({[1,1’-Biphenyl]-2-yl}carbamoyl)-3-nitrobenzoic acid involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the biphenyl moiety can engage in π-π interactions with aromatic residues in proteins . These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Biphenyl: A simpler compound with two benzene rings linked by a single bond.
2-Nitrobenzoic Acid: Contains a nitro group attached to a benzoic acid moiety.
Carbamazepine: A compound with a carbamoyl group, used as an anticonvulsant.
Uniqueness
2-({[1,1’-Biphenyl]-2-yl}carbamoyl)-3-nitrobenzoic acid is unique due to the combination of the biphenyl moiety, carbamoyl group, and nitrobenzoic acid. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-nitro-2-[(2-phenylphenyl)carbamoyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O5/c23-19(18-15(20(24)25)10-6-12-17(18)22(26)27)21-16-11-5-4-9-14(16)13-7-2-1-3-8-13/h1-12H,(H,21,23)(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLXWAMUGMXKEQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2NC(=O)C3=C(C=CC=C3[N+](=O)[O-])C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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